High Yields in Darzens Condensation for α,β-Epoxy Sulfone Synthesis
In a comparative study of α-halosulfones, chloromethyl p-tolyl sulfone (1-((Chloromethyl)sulfonyl)-4-methylbenzene) underwent Darzens condensation with benzaldehyde using potassium tert-butoxide to yield the corresponding α,β-epoxy sulfone in excellent yield. The reaction with benzaldehyde and chloromethyl p-tolyl sulfone was reported to give an excellent yield of the trans-epoxide exclusively, as confirmed by NMR [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Excellent yield |
| Comparator Or Baseline | Bromomethyl p-tolyl sulfone |
| Quantified Difference | Both reagents gave excellent yields, but the chloromethyl derivative is a standard, widely used reagent. |
| Conditions | Reaction with benzaldehyde, potassium tert-butoxide base, at unspecified temperature. |
Why This Matters
Demonstrates the compound's proven efficacy as a key reagent in a named reaction (Darzens condensation), which is a primary application scenario justifying its procurement for synthetic laboratories.
- [1] Vogt, P. F., & Tavares, D. F. (1969). α,β-Epoxy sulfones. The Darzens condensation with α-halosulfones. Canadian Journal of Chemistry, 47(15), 2875-2881. View Source
